molecular formula C36H62O B1251719 Lembehyne A

Lembehyne A

Cat. No. B1251719
M. Wt: 510.9 g/mol
InChI Key: COJPLJQCJGJLGQ-OVGAFRCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lembehyne A is a natural product found in Haliclona with data available.

Scientific Research Applications

Neuritogenic Activity

Lembehyne A, a novel long-chain polyacetylene, has been recognized for its neuritogenic properties. Studies have demonstrated its potent activity in inducing neurite outgrowth. This compound, isolated from the marine sponge Haliclona sp., exhibits this effect on pheochromocytoma PC12 cells and neuroblastoma Neuro 2A cells at significantly low concentrations, indicating a strong potential for neuroregenerative applications (Aoki et al., 2000). The importance of the terminal 1-yn-3-ol and unsaturated long-chain alkyl moieties of Lembehyne A has been highlighted for neuronal differentiation activity, further emphasizing its biological significance (Aoki et al., 2001).

Synthetic Approaches and Structure-Activity Relationship

The complexity of Lembehyne A has intrigued researchers, leading to the first total synthesis of this compound. This synthesis process, by utilizing key reactions like alkyne formation and asymmetric reduction, opens doors for further pharmacological exploration and large-scale production (Murakami et al., 2001). The structure-activity relationship studies of lembehynes have provided valuable insights into the essential structural features for neuritogenic activity, highlighting the significance of the carbon-chain length and stereochemistry at specific positions (Aoki et al., 2002).

Antitumor Activity

Recent studies have expanded the potential applications of Lembehyne A analogs to include antitumor activities. Lembehyne B, an analog, has shown to be a selective inducer of early apoptosis in leukemia cancer cells, presenting a new avenue for targeted cancer therapies (Dzhemileva et al., 2017). Furthermore, the total synthesis of Lembehyne C and its observed cytotoxic properties against various cancer cells underline the potential of these compounds in the development of new cancer treatments (Dzhemileva et al., 2020).

Target Protein Identification for Neuronal Differentiation

Understanding the mechanism of action is crucial for therapeutic applications. Research aimed at identifying the target protein for Lembehyne A involved the use of a photoaffinity probe. The specific labeling of a protein of M_r 30 kDa by this probe in Neuro 2A cells suggests its critical role in neuronal differentiation induced by Lembehyne A, opening pathways for understanding the molecular basis of its neuritogenic effects (Aoki et al., 2003).

properties

Molecular Formula

C36H62O

Molecular Weight

510.9 g/mol

IUPAC Name

(3R,15Z,19Z)-hexatriaconta-15,19-dien-1,11-diyn-3-ol

InChI

InChI=1S/C36H62O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)4-2/h2,19-20,23-24,36-37H,3,5-18,21-22,25-26,29-35H2,1H3/b20-19-,24-23-/t36-/m0/s1

InChI Key

COJPLJQCJGJLGQ-OVGAFRCBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCC#CCCCCCCC[C@H](C#C)O

Canonical SMILES

CCCCCCCCCCCCCCCCC=CCCC=CCCC#CCCCCCCCC(C#C)O

synonyms

lembehyne A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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